molecular formula C6H10F3NO2 B12828766 Methyl (R)-2-amino-5,5,5-trifluoropentanoate

Methyl (R)-2-amino-5,5,5-trifluoropentanoate

Cat. No.: B12828766
M. Wt: 185.14 g/mol
InChI Key: CMWYIMBSENOBCJ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl ®-2-amino-5,5,5-trifluoropentanoate is a synthetic organic compound with a unique structure that includes an amino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-5,5,5-trifluoropentanoate typically involves the use of Grignard reagents or other organometallic compounds. One common method is the reaction of a suitable ester with a trifluoromethylated amine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran to prevent hydrolysis and other side reactions .

Industrial Production Methods

Industrial production of Methyl ®-2-amino-5,5,5-trifluoropentanoate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of contamination and side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-5,5,5-trifluoropentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl ®-2-amino-5,5,5-trifluoropentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-5,5,5-trifluoropentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The amino group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,4,4-trifluorobutanoate
  • Methyl 2-amino-3,3,3-trifluoropropanoate
  • Ethyl 2-amino-5,5,5-trifluoropentanoate

Uniqueness

Methyl ®-2-amino-5,5,5-trifluoropentanoate is unique due to its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

methyl (2R)-2-amino-5,5,5-trifluoropentanoate

InChI

InChI=1S/C6H10F3NO2/c1-12-5(11)4(10)2-3-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1

InChI Key

CMWYIMBSENOBCJ-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CCC(F)(F)F)N

Canonical SMILES

COC(=O)C(CCC(F)(F)F)N

Origin of Product

United States

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